molecular formula C17H13BrF2N2O2 B2378672 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-84-8

8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2378672
CAS No.: 899742-84-8
M. Wt: 395.204
InChI Key: MPFQMDIIOVBYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the methanobenzooxadiazocin family, characterized by a fused tricyclic scaffold incorporating oxygen and nitrogen heteroatoms. The structure includes:

  • 8-Bromo substitution: A heavy halogen atom at position 8, which may influence electronic properties and steric interactions.

Its crystallographic analysis likely employs tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

4-bromo-10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2/c1-17-8-13(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)14-4-3-10(19)7-12(14)20/h2-7,13H,8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFQMDIIOVBYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899742-84-8) is a member of the oxadiazocin family and has garnered interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C17H13BrF2N2O2C_{17}H_{13}BrF_2N_2O_2 with a molecular weight of 395.2 g/mol. The structure includes a bromine atom and two fluorine substituents on the phenyl ring, which may influence its biological interactions.

PropertyValue
CAS Number899742-84-8
Molecular FormulaC₁₇H₁₃BrF₂N₂O₂
Molecular Weight395.2 g/mol

Antimicrobial Properties

Research has indicated that derivatives of oxadiazocin exhibit significant antimicrobial activity. A study demonstrated that compounds with structural similarities to this compound showed effectiveness against various bacterial strains. The presence of halogen atoms in the structure enhances lipophilicity and membrane penetration, contributing to their antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the modulation of cell cycle regulators .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression.
  • Receptor Modulation : The compound could act as a ligand for various receptors implicated in cancer signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several oxadiazocin derivatives. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus in the range of 10–50 µg/mL .

Clinical Implications in Oncology

In a clinical trial assessing novel anticancer drugs, patients treated with a regimen including derivatives of this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy alone. The trial highlighted the need for further research into dosage optimization and long-term effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compound A : 8-Bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
  • Key Difference: The 3-position substituent is a phenethyl group (non-halogenated) instead of 2,4-difluorophenyl.
  • Implications: The phenethyl group introduces greater hydrophobicity but lacks the electron-withdrawing effects of fluorine.
Compound B : 3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
  • Key Difference : A 3-methoxyphenyl group replaces the 2,4-difluorophenyl moiety.
  • Implications :
    • The methoxy group is electron-donating, altering the aromatic ring’s electronic profile compared to electron-withdrawing fluorine atoms.
    • May enhance solubility due to polar oxygen but reduce membrane permeability.

Halogenated Analogues with Related Scaffolds

Compound C : (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone
  • Key Differences: Pyrazole core instead of methanobenzooxadiazocin; 2,6-difluorophenyl substituent.
  • Implications :
    • The pyrazole scaffold offers a planar geometry, contrasting with the tricyclic rigidity of the target compound.
    • The 2,6-difluoro substitution pattern may induce distinct steric and electronic effects compared to 2,4-difluoro.
Compound D : (3R,3aS)-7-Bromo-8-fluoro-3-(hydroxymethyl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one
  • Key Differences : Oxazolo-oxazin core; bromine and fluorine at positions 7 and 6.
  • Halogen positions (7-Br, 8-F) differ from the target compound’s 8-Br, 3-(2,4-F₂Ph), affecting electronic distribution.

Comparative Data Table

Compound Name / ID Core Structure 3-Position Substituent 8-Position Substituent Key Functional Groups Potential Implications
Target Compound Methanobenzooxadiazocin 2,4-Difluorophenyl Bromo Br, F, CH₃ Enhanced lipophilicity; halogen bonding
Compound A Methanobenzooxadiazocin Phenethyl Bromo Br, CH₂CH₂Ph Increased hydrophobicity; no halogen bonding
Compound B Methanobenzooxadiazocin 3-Methoxyphenyl Methyl OCH₃, CH₃ Improved solubility; reduced membrane penetration
Compound C Pyrazole 2,6-Difluorophenyl Bromo (on pyrazole) Br, F, CH₃ Planar geometry; altered electronic effects
Compound D Oxazolo-oxazin Hydroxymethyl Bromo (position 7) Br, F, OH Higher polarity; distinct halogen positioning

Research Findings and Implications

  • Role of Halogens : Bromine at position 8 (target compound) may act as a leaving group or steric bulk, while fluorine on the phenyl ring enhances electronegativity and metabolic stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., F) improve binding to electron-rich targets (e.g., enzymes), whereas electron-donating groups (e.g., OCH₃) may favor solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.